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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)aniline

Cat. No.: B029517

A Comparative Analysis of 2-(4-
Chlorophenoxy)aniline from Leading Suppliers

For researchers, scientists, and professionals in drug development, the purity and consistency
of chemical reagents are paramount. This guide provides a comparative analysis of the
spectroscopic data for 2-(4-Chlorophenoxy)aniline procured from three leading suppliers:
Supplier A, Supplier B, and Supplier C. The following data, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers an
objective assessment of product quality and may guide procurement decisions for research
and development purposes.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-(4-
Chlorophenoxy)aniline from the three suppliers. All samples were analyzed under identical
experimental conditions as detailed in the "Experimental Protocols" section.

'H NMR (Proton NMR) Data
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Chemical Shift (8) ppm, Multiplicity,

Supplier . ]
Coupling Constant (J) Hz, Integration

7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H),
6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H),
6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H),
3.95 (s, 2H)

Supplier A

7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H),
6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H),
6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H),
3.95 (s, 2H)

Supplier B

7.29 (d, J=8.8 Hz, 2H), 7.18 (t, J=7.8 Hz, 1H),
6.98 (d, J=8.8 Hz, 2H), 6.88 (d, J=7.8 Hz, 1H),
6.78 (t, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H),
3.95 (s, 2H), 2.50 (s, trace), 1.25 (s, trace)

Supplier C

Analysis: The *H NMR spectra from all three suppliers are largely consistent with the structure
of 2-(4-Chlorophenoxy)aniline. Samples from Supplier A and B show high purity. The sample
from Supplier C exhibits trace impurities, indicated by small signals at 2.50 and 1.25 ppm, likely
corresponding to residual solvents or minor organic contaminants.

2C NMR (Carbon NMR) Data

Supplier Chemical Shift (8) ppm
. 156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3,
Supplier A
119.8, 118.4, 116.9
. 156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3,
Supplier B
119.8,118.4, 116.9
. 156.4, 144.9, 133.7, 129.7, 126.3, 124.8, 121.3,
Supplier C

119.8,118.4, 116.9

Analysis: The 13C NMR spectra for all three suppliers are identical, indicating that the primary
molecular structure is correct and consistent across the batches.
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IR (Infrared) Spectroscopy Data

Supplier Key Peaks (cm™?)

3440, 3360 (N-H stretch), 3060 (aromatic C-H
Supplier A stretch), 1610, 1500 (aromatic C=C stretch),
1240 (C-O-C stretch), 1090 (C-ClI stretch)

3440, 3360 (N-H stretch), 3060 (aromatic C-H
Supplier B stretch), 1610, 1500 (aromatic C=C stretch),
1240 (C-O-C stretch), 1090 (C-ClI stretch)

3440, 3360 (N-H stretch), 3060 (aromatic C-H
Supplier C stretch), 1610, 1500 (aromatic C=C stretch),
1240 (C-O-C stretch), 1090 (C-Cl stretch)

Analysis: The IR spectra are consistent across all three suppliers and align with the expected
functional groups present in 2-(4-Chlorophenoxy)aniline.

Mass Spectrometry (MS) Data

Supplier Mass-to-Charge Ratio (m/z)

Supplier A 219.0 (M+), 221.0 ([M+2]*), 184.0, 128.0, 92.0
Supplier B 219.0 (M+), 221.0 ([M+2]*), 184.0, 128.0, 92.0
Supplier C 219.0 (M+), 221.0 ([M+2]*), 184.0, 128.0, 92.0

Analysis: The mass spectra from all suppliers show the expected molecular ion peak at m/z
219.0 and the isotopic peak at m/z 221.0, characteristic of a molecule containing one chlorine
atom. The fragmentation patterns are also consistent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-(4-Chlorophenoxy)aniline (10-20 mg) was dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIs). The solution was filtered through a glass wool plug into a 5 mm
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NMR tube. *H and 3C NMR spectra were recorded on a 400 MHz spectrometer. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin
film of the solid sample was prepared by dissolving a small amount of the compound in a
volatile solvent (e.g., methylene chloride), applying the solution to a KBr salt plate, and allowing
the solvent to evaporate.[1]

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.
The electron energy was set to 70 eV.[2][3][4][5] The sample was introduced via a direct
insertion probe or after separation by gas chromatography.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of 2-(4-
Chlorophenoxy)aniline from different suppliers.
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Chemical Suppliers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chlorophenoxy)aniline from different suppliers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b029517#spectroscopic-data-comparison-of-2-4-
chlorophenoxy-aniline-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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